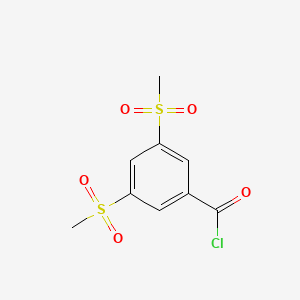
4-(3,4-亚甲二氧基苯基)-3-硫代氨基脲
描述
4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide is a chemical compound with the following properties:
- Molecular Formula : C<sub>9</sub>H<sub>11</sub>N<sub>3</sub>O<sub>2</sub>S
- Molecular Weight : 213.27 g/mol
- IUPAC Name : 4-(3,4-methylenedioxyphenyl)-3-thiosemicarbazide
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions. Unfortunately, I do not have access to specific synthetic procedures for this compound. However, further research in scientific literature may provide detailed synthetic routes.
Molecular Structure Analysis
The molecular structure of 4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide consists of a thiosemicarbazide group attached to a phenyl ring with a methylenedioxy bridge. The compound’s structure is as follows:
Physical And Chemical Properties Analysis
- Physical Form : 4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide exists as a white or off-white powder or crystals, soluble in water.
- Melting Point : Not specified
- Solubility : Soluble in water
- Hazard Classification : Considered hazardous due to its toxicity and potential health effects.
科学研究应用
Antimicrobial and Antitubercular Activities : Thiosemicarbazide derivatives have demonstrated significant in vitro growth-inhibiting activity against several microbes and have been screened for antitubercular activity against Mycobacterium tuberculosis. For example, certain compounds synthesized from thiosemicarbazides have shown promising results against multiple microbial strains and tuberculosis (Hirpara, Parekh, & Parekh, 2003), (Hirpara, Parikh, Merja, & Parekh, 2003).
Anticancer Potential : Certain thiosemicarbazide derivatives have been evaluated for their anticancer activities. For instance, research has shown that these compounds can exhibit cytotoxicity towards various cancer cell lines and may have cell type specificity (Narendhar, Chitra, & Alagarsamy, 2019), (Pitucha et al., 2020).
Synthesis of Pharmaceutical and Bioactive Materials : Thiosemicarbazides are potent intermediates in the synthesis of various pharmaceutical and bioactive substances. Their imine bond (-N=CH-) is particularly useful in organic synthesis for preparing heterocycles and non-natural β-amino acids (Sardari et al., 2017).
Antimycotic Activity : Some thiosemicarbazide derivatives have shown promising antimycotic activity, making them potential candidates for treating fungal infections (Wujec, Pitucha, Dobosz, Kosikowska, & Malm, 2004).
Leishmanicidal Effects : Derivatives of thiosemicarbazones have been evaluated for their effects against Leishmania amazonensis, indicating potential for developing new drugs with leishmanicidal effects (de Melos et al., 2015).
Anti-inflammatory Evaluation : Certain 1,2,4 Triazole derivatives of thiosemicarbazides have shown anti-inflammatory activity, suggesting their potential use in developing anti-inflammatory drugs (Virmani & Hussain, 2014).
Antioxidant and Antimicrobial Activities : Thiosemicarbazide derivatives have been tested for their antioxidant and antimicrobial activities. Some derivatives have shown significant results in antioxidant tests and antibacterial activity against various bacterial strains (Ünver et al., 2014).
Photochromic Properties : Some thiosemicarbazide derivatives exhibit photochromism in the crystalline state, which can be useful in material science and photonics (Guo, Liu, Jia, Wang, & Xie, 2009).
X-ray Diffraction Studies : Thiosemicarbazides and their derivatives have been the subject of X-ray diffraction studies to understand their molecular structure and interactions, which is crucial in drug design and development (Aparna et al., 2011).
安全和危害
- Toxicity : Acute oral and dermal toxicity
- Skin and Eye Irritation : May cause skin and eye irritation
- Respiratory Irritation : May cause respiratory irritation
- Storage : Store in a well-ventilated place, keep container tightly closed
- Disposal : Dispose of contents/container properly
未来方向
Research on 4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide is limited. Future studies should focus on its biological activity, potential therapeutic applications, and safety profile.
Please note that the information provided here is based on available knowledge up to my last update in 2021. For more detailed and up-to-date information, consult scientific literature or relevant experts.
属性
IUPAC Name |
1-amino-3-(1,3-benzodioxol-5-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-11-8(14)10-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4,9H2,(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFDXBXAIGZTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369676 | |
| Record name | N-(2H-1,3-Benzodioxol-5-yl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide | |
CAS RN |
206761-71-9 | |
| Record name | N-1,3-Benzodioxol-5-ylhydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2H-1,3-Benzodioxol-5-yl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206761-71-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide](/img/structure/B1596914.png)





![1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine](/img/structure/B1596922.png)

![2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1596927.png)

